molecular formula C18H22N2O3S B2370906 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 1797641-39-4

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2370906
CAS No.: 1797641-39-4
M. Wt: 346.45
InChI Key: MXQBMSFYHQWHAD-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a methoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group can be achieved via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Sulfonamide Formation: The final step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride, such as 3-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide moiety can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide
  • N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide
  • N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-ethylbenzenesulfonamide

Uniqueness

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the sulfonamide moiety provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-4-3-5-18(12-14)24(21,22)19-15-6-8-16(9-7-15)20-11-10-17(13-20)23-2/h3-9,12,17,19H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQBMSFYHQWHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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